molecular formula C15H14BrFN2OS B4840677 (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4840677
M. Wt: 369.3 g/mol
InChI Key: PEOPUPBHNRHGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves several steps. One common method starts with the reaction of 2-(4-Fluorophenyl)-thiophene and 5-Bromo-2-methylbenzoic acid . The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The mixture is heated to around 50-60°C, and the reaction is monitored by gas chromatography (GC) until completion . After the reaction, the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is primarily related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin works by inhibiting the SGLT2 protein in the kidneys, which reduces glucose reabsorption and increases glucose excretion in the urine, thereby lowering blood glucose levels .

Comparison with Similar Compounds

(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPUPBHNRHGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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